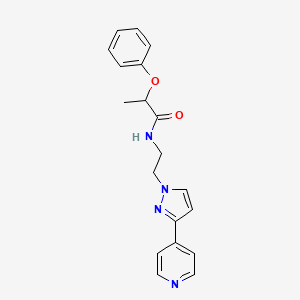
2-phenoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-phenoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C19H20N4O2 and its molecular weight is 336.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-phenoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide, a compound with a complex structure, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula and structure:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1448061-02-6 |
| Molecular Weight | 336.4 g/mol |
| Molecular Formula | C19H20N4O2 |
The structure features a phenoxy group, a pyridinyl moiety, and a pyrazolyl unit, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's structural components allow it to inhibit or activate various biological pathways, potentially affecting cell proliferation and apoptosis.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For example, it has been tested against several cancer cell lines, demonstrating cytotoxic effects. The following table summarizes the IC50 values against different cancer cell lines:
These results suggest that the compound may serve as a potential lead for developing new anticancer therapies.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It was evaluated against various bacterial strains, yielding the following results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 | |
| Pseudomonas aeruginosa | 25 |
These findings indicate that the compound could be a candidate for further development as an antimicrobial agent.
Study on Antiproliferative Effects
A study published in a peer-reviewed journal investigated the antiproliferative effects of the compound on human cancer cell lines. The study concluded that the compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Clinical Relevance
Another research effort focused on the pharmacokinetics and toxicity profile of the compound in animal models. Results showed that it had favorable absorption characteristics with minimal toxicity at therapeutic doses, suggesting a good safety profile for future clinical applications .
Properties
IUPAC Name |
2-phenoxy-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-15(25-17-5-3-2-4-6-17)19(24)21-12-14-23-13-9-18(22-23)16-7-10-20-11-8-16/h2-11,13,15H,12,14H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRKHZLHZCLHBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C=CC(=N1)C2=CC=NC=C2)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














